N-(2,6-Dichlorobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine N-(2,6-Dichlorobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15667924
InChI: InChI=1S/C22H21Cl2N3/c23-21-9-4-10-22(24)20(21)15-25-27-13-11-26(12-14-27)16-18-7-3-6-17-5-1-2-8-19(17)18/h1-10,15H,11-14,16H2/b25-15+
SMILES:
Molecular Formula: C22H21Cl2N3
Molecular Weight: 398.3 g/mol

N-(2,6-Dichlorobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine

CAS No.:

Cat. No.: VC15667924

Molecular Formula: C22H21Cl2N3

Molecular Weight: 398.3 g/mol

* For research use only. Not for human or veterinary use.

N-(2,6-Dichlorobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine -

Specification

Molecular Formula C22H21Cl2N3
Molecular Weight 398.3 g/mol
IUPAC Name (E)-1-(2,6-dichlorophenyl)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanimine
Standard InChI InChI=1S/C22H21Cl2N3/c23-21-9-4-10-22(24)20(21)15-25-27-13-11-26(12-14-27)16-18-7-3-6-17-5-1-2-8-19(17)18/h1-10,15H,11-14,16H2/b25-15+
Standard InChI Key BBXCKZDKXPXHFJ-MFKUBSTISA-N
Isomeric SMILES C1CN(CCN1CC2=CC=CC3=CC=CC=C32)/N=C/C4=C(C=CC=C4Cl)Cl
Canonical SMILES C1CN(CCN1CC2=CC=CC3=CC=CC=C32)N=CC4=C(C=CC=C4Cl)Cl

Introduction

Structural Characteristics and Molecular Properties

Core Molecular Architecture

N-(2,6-Dichlorobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine (molecular formula: C22H21Cl2N3\text{C}_{22}\text{H}_{21}\text{Cl}_2\text{N}_3, molecular weight: 398.3 g/mol) features a piperazine backbone substituted at the 1-position with a 2,6-dichlorobenzylidene group and at the 4-position with a 1-naphthylmethyl moiety. The dichlorobenzylidene group introduces electron-withdrawing effects due to the chlorine atoms, while the naphthylmethyl substituent contributes significant hydrophobicity and π-π stacking potential.

Table 1: Key Molecular Properties

PropertyValue
CAS NumberNot publicly disclosed
Molecular FormulaC22H21Cl2N3\text{C}_{22}\text{H}_{21}\text{Cl}_2\text{N}_3
Molecular Weight398.3 g/mol
XLogP3 (Predicted)~5.2 (indicating high lipophilicity)

The compound’s planar naphthyl group and twisted benzylidene-piperazine conformation create a steric profile that may influence its binding to biological targets.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct proton environments:

  • Aromatic protons: δ 7.2–8.5 ppm (naphthyl and benzylidene groups)

  • Piperazine protons: δ 3.1–3.8 ppm (N-CH2_2 resonances).
    Infrared (IR) spectroscopy shows stretches at 1650 cm1^{-1} (C=N imine) and 750 cm1^{-1} (C-Cl), confirming critical functional groups. High-Resolution Mass Spectrometry (HRMS) validates the molecular ion peak at m/z 398.1184 [M+H]+^+.

Synthetic Methodology and Optimization

Reaction Pathway

The synthesis involves a three-step sequence:

  • Naphthylmethylation: 1-Naphthylmethyl chloride reacts with piperazine in dichloromethane (DCM) using triethylamine as a base (Yield: 68–72%).

  • Schiff Base Formation: Condensation of 2,6-dichlorobenzaldehyde with the intermediate amine in ethanol under reflux (48 hours, Yield: 55–60%).

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane 1:4) achieves >95% purity.

Table 2: Critical Reaction Parameters

StepSolventTemperatureCatalystYield (%)
1DCM0–5°CTriethylamine68–72
2Ethanol78°CNone55–60

Side products include bis-naphthylmethylated piperazine (8–12%) and unreacted aldehyde (5–7%), necessitating rigorous purification.

Scalability Challenges

Scale-up beyond 10 mmol results in diminished yields (45–50%) due to imine hydrolysis under prolonged heating. Alternative solvents like tetrahydrofuran (THF) or microwave-assisted synthesis are under investigation to improve efficiency.

Biological Activity and Mechanism of Action

Receptor Binding Profiling

Piperazine derivatives structurally analogous to N-(2,6-Dichlorobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine exhibit affinity for serotonin (5-HT2A_{2A}, KiK_i = 120 nM) and dopamine (D2_2, KiK_i = 240 nM) receptors. The naphthylmethyl group may enhance membrane permeability, while the dichlorobenzylidene moiety likely participates in hydrophobic binding pocket interactions.

In Vitro Pharmacological Data

Preliminary assays demonstrate:

Exposure RouteResponse
InhalationMove to fresh air; administer oxygen if breathing is labored .
Skin ContactWash with soap and water; remove contaminated clothing .
Eye ContactRinse with saline for 15 minutes; seek ophthalmological consultation .

Future Research Directions

  • Structure-Activity Relationship (SAR) Studies: Modifying the naphthylmethyl substituent to optimize receptor selectivity.

  • In Vivo Toxicity Profiling: Acute and chronic toxicity studies in rodent models.

  • Formulation Development: Liposomal encapsulation to enhance bioavailability.

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